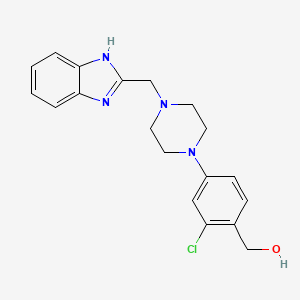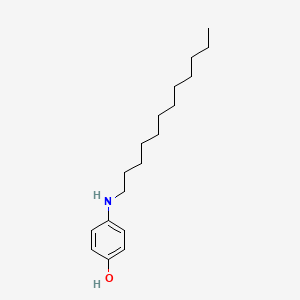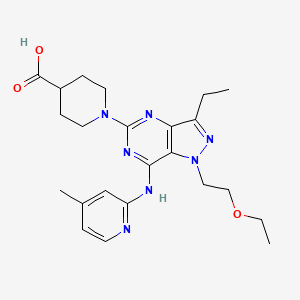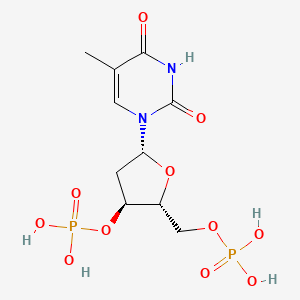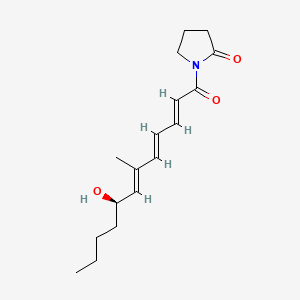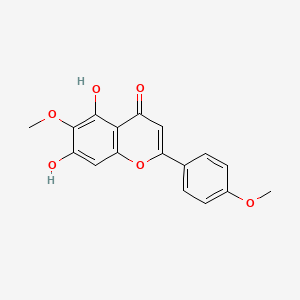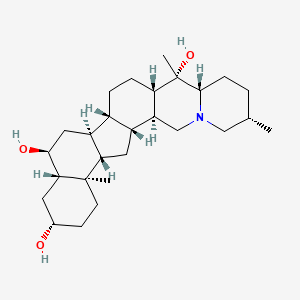
Peimine
Overview
Description
Mechanism of Action
Peimine is a bioactive compound extracted from the Chinese herb Fritillaria, known for its anti-inflammatory and other pharmacological effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play broad functional roles in both the nervous system and non-neuronal tissues . In addition to nAChRs, this compound also targets MAPK1, AKT1, and PPKCB , which are associated with cough treatment .
Mode of Action
This compound interacts with its targets in several ways. It inhibits nAChR through open-channel blockade, enhancement of nAChR desensitization, and resting-nAChR blockade . The open-channel blockade is evidenced by the voltage-dependent inhibition of IAch . The enhancement of nAChR desensitization is revealed by both an accelerated IACh decay and a decelerated IACh deactivation . The resting-nAChR blockade is deduced from the IACh inhibition elicited by this compound when applied before ACh superfusion .
Biochemical Pathways
This compound affects several biochemical pathways. It is predicted to exert its systemic pharmacological effects on cough by targeting a network composed of multiple proteins and pathways . It also suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .
Pharmacokinetics
It’s known that this compound has a high affinity for its targets, particularly nachrs , which suggests a good bioavailability.
Result of Action
This compound has significant molecular and cellular effects. It inhibits the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . It also suppresses inflammatory cytokine expression and ameliorates histological symptoms in C. acnes-induced mouse skin .
Action Environment
It’s known that environmental factors like temperature and light conditions can affect the growth and development of plants and the accumulation of secondary metabolites , which could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Peimine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of voltage-dependent ion channels and muscarinic receptors . Additionally, this compound interacts with the angiotensin-converting enzyme 2 (ACE2) receptor, blocking the interaction between the viral spike protein and ACE2, which is crucial for SARS-CoV-2 variant infection . These interactions highlight the diverse biochemical properties of this compound and its potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In prostate cancer cells, this compound inhibits cell growth and motility by disrupting intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway, leading to apoptosis . In pulmonary fibrosis, this compound suppresses the polarization of M2-type macrophages by inhibiting the STAT6, p38 MAPK, and Akt signaling pathways . These cellular effects demonstrate this compound’s ability to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to nicotinic acetylcholine receptors (nAChRs) with high affinity at multiple sites, mostly located at the transmembrane domain, inhibiting its function by different mechanisms . Additionally, this compound targets a network of proteins and pathways, including MAPK1, AKT1, and PPKCB, to exert its pharmacological effects on cough . These molecular interactions underline the complexity of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in inhibiting nAChRs in Xenopus oocytes, with reversible blocking of membrane currents elicited by acetylcholine . Additionally, this compound’s anti-inflammatory effects are observed over time, as it modulates muscle-type nicotinic receptors . These temporal effects indicate this compound’s stability and sustained activity in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on osteoarthritis, this compound treatment significantly reduced inflammation and cartilage degradation in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These findings emphasize the need for careful dosage considerations in animal studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. For example, this compound has been shown to regulate the NF-κB pathway, suppressing the activation of inflammatory mediators such as pro-interleukin-1β, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-6 . These interactions with metabolic pathways demonstrate this compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through active transport mechanisms. Studies using Caco-2 cell monolayers have shown that this compound is a substrate of P-glycoprotein (P-gp), which plays a crucial role in its intestinal absorption . This active transport mechanism ensures the efficient distribution of this compound within cells and tissues, facilitating its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. This compound binds to nAChRs at the transmembrane domain, inhibiting its function by different mechanisms . Additionally, this compound’s interaction with various proteins and pathways suggests its localization in specific cellular compartments, such as the plasma membrane and intracellular signaling complexes. These subcellular localizations are essential for this compound’s therapeutic actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Peimine is typically isolated from Fritillaria bulbs through a series of extraction and purification processes. The extraction involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound. The synthetic routes for this compound are complex due to its intricate isosteroidal structure, and often involve multiple steps of hydroxylation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction yield from Fritillaria bulbs. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the extracted compound .
Chemical Reactions Analysis
Types of Reactions: Peimine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may employ halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties, which are studied for their potential therapeutic applications .
Scientific Research Applications
Peimine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new extraction and purification techniques.
Biology: this compound’s effects on cellular processes are studied to understand its role in modulating ion channels and receptors.
Comparison with Similar Compounds
Peimine is unique among isosteroidal alkaloids due to its broad spectrum of bioactivities. Similar compounds include:
Peiminine: Another alkaloid from Fritillaria with similar therapeutic properties.
Jervine: An alkaloid with antitumor and anti-inflammatory effects.
Cevanine: Known for its analgesic and antiasthmatic activities.
This compound stands out due to its potent inhibition of ion channels and its diverse therapeutic applications, making it a valuable compound in both traditional and modern medicine.
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23496-41-5, 107299-20-7, 135636-54-3 | |
| Record name | Peimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wanpeinine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zhebeinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23496-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


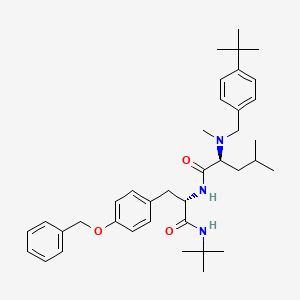


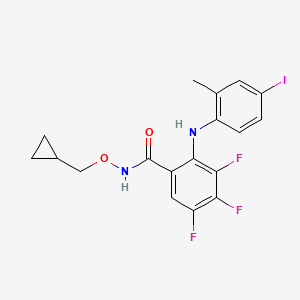

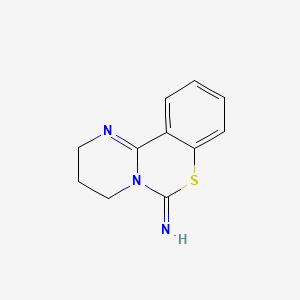
![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)
